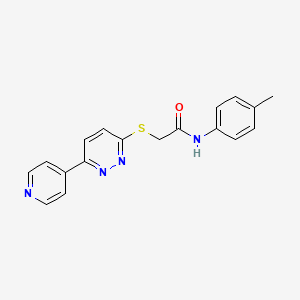
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described can be related to its potential synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves one-pot reactions starting from amino acid esters and azides, as described in the first paper . This method could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions that would allow for the introduction of the pyridin-4-yl and p-tolyl groups into the pyridazine core.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been confirmed using X-ray diffraction and 2D NMR techniques . These techniques could be employed to determine the precise structure of the compound , ensuring the correct placement of substituents and the overall conformation of the molecule.
Chemical Reactions Analysis
The related compounds have been shown to undergo further reactions, such as the formation of hydrazones when reacted with selected aldehydes . This suggests that this compound could also participate in similar chemical reactions, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide insights. For instance, the solubility, melting point, and stability of the compound could be inferred from the known properties of similar acetamide derivatives . Additionally, the biological activity, such as the potential herbicide antidote properties mentioned for some compounds , could suggest possible applications for the compound under analysis.
科学的研究の応用
Synthesis and Pharmacological Activities
Synthesis and Biological Activities
Pyridine and pyridazin derivatives, similar to the specified compound, are synthesized for their significant biological activities. These activities include antifungal, antibacterial, antioxidant, analgesic, anti-inflammatory, and anticancer properties. Pyridine derivatives, in particular, have been extensively studied for their medicinal applications, demonstrating a wide range of biological effects that could be relevant to the compound (Abu-Taweel et al., 2022).
Chemosensing Applications
Chemosensing
Pyridine and its derivatives are also explored for their chemosensing capabilities. They show a high affinity for various ions and neutral species, making them effective as chemosensors for detecting different species in environmental, agricultural, and biological samples. This suggests potential applications of the specified compound in the development of new sensors and diagnostic tools (Abu-Taweel et al., 2022).
Anticancer Applications
Anticancer Properties
The exploration of pyridine-based Cu(II) complexes has highlighted the potent anticancer properties against various cancer cell lines. This research avenue suggests that structurally related compounds, including potentially "2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide," could be investigated for their anticancer applications. The ability to form stable complexes with metals like Cu(II) may enhance the biological activity and solubility of these compounds, offering a promising strategy for cancer treatment (Alshamrani, 2023).
特性
IUPAC Name |
N-(4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13-2-4-15(5-3-13)20-17(23)12-24-18-7-6-16(21-22-18)14-8-10-19-11-9-14/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKXLRYMGNTCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3009089.png)


![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3009092.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009093.png)
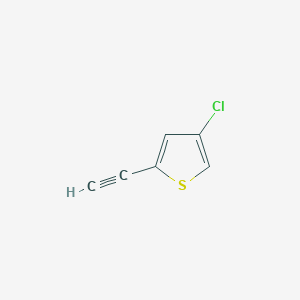
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)
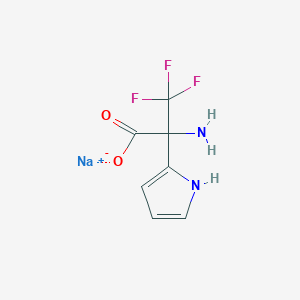
![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)
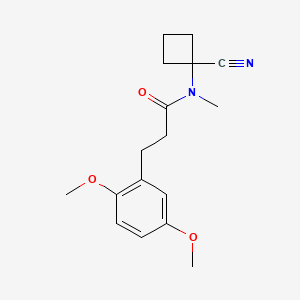
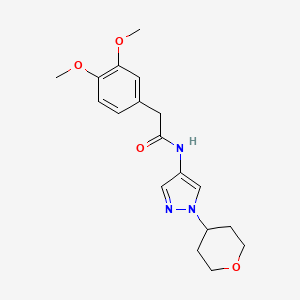
![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)